Enhanced Aqueous Solubility: Hydrochloride Salt vs. Free Base Form
The hydrochloride salt form of 4-(4-bromophenyl)piperidine-4-carboxylic acid exhibits significantly improved aqueous solubility compared to its free base counterpart (CAS 913542-80-0) . While quantitative solubility values are not reported in primary literature for this specific compound, the class-level principle is well-established: salt formation with HCl increases water solubility by orders of magnitude for carboxylic acid-containing piperidines . This property directly facilitates dissolution in aqueous buffers and biological media, reducing the need for co-solvents that might interfere with assay readouts or cellular viability.
| Evidence Dimension | Aqueous solubility (qualitative) |
|---|---|
| Target Compound Data | Hydrochloride salt; described as 'typically more soluble in water' |
| Comparator Or Baseline | Free base (CAS 913542-80-0); limited aqueous solubility |
| Quantified Difference | Not numerically quantified; vendor statement asserts enhanced solubility |
| Conditions | General aqueous medium (vendor technical note) |
Why This Matters
For in vitro pharmacology or in vivo formulation, adequate aqueous solubility is essential to achieve target compound concentrations without solvent artifacts.
